molecular formula C22H21NO7 B11093778 4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

Cat. No.: B11093778
M. Wt: 411.4 g/mol
InChI Key: KGVVOZSEQGROEE-CZIZESTLSA-N
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Description

4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes hydroxy, methoxy, and phenylcarbonyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of intermediate compounds through reactions such as aldol condensation, esterification, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxyphenylacetic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-

Uniqueness

4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

4-[(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C22H21NO7/c1-30-16-12-14(9-10-15(16)24)19-18(20(27)13-6-3-2-4-7-13)21(28)22(29)23(19)11-5-8-17(25)26/h2-4,6-7,9-10,12,19,24,27H,5,8,11H2,1H3,(H,25,26)/b20-18+

InChI Key

KGVVOZSEQGROEE-CZIZESTLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCC(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCC(=O)O)O

Origin of Product

United States

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